MFCD10044007

Description

MFCD10044007 is a chemical compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical properties include:

- Log Po/w (XLOGP3): 2.15

- Solubility: 0.24 mg/mL (0.00102 mol/L) in water, classified as "soluble" .

- Bioavailability: Moderate (score: 0.55/1.0), with high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability .

- Synthetic Accessibility: Score of 2.07, indicating moderate ease of synthesis .

This compound is a boronic acid derivative with bromine and chlorine substituents on the aromatic ring, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials chemistry . Its synthesis involves a palladium-catalyzed reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours .

Properties

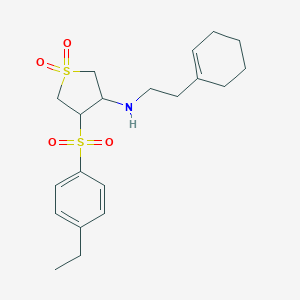

Molecular Formula |

C20H29NO4S2 |

|---|---|

Molecular Weight |

411.6 g/mol |

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-4-(4-ethylphenyl)sulfonyl-1,1-dioxothiolan-3-amine |

InChI |

InChI=1S/C20H29NO4S2/c1-2-16-8-10-18(11-9-16)27(24,25)20-15-26(22,23)14-19(20)21-13-12-17-6-4-3-5-7-17/h6,8-11,19-21H,2-5,7,12-15H2,1H3 |

InChI Key |

KEZCRCISUVKQPR-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCC3=CCCCC3 |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCC3=CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD10044007 typically involves multiple steps, including the formation of the cyclohexene ring, the introduction of the ethyl group, and the incorporation of the sulfonyl and thiophenamine groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

MFCD10044007 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or thiophenamine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

MFCD10044007 has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases, particularly those involving oxidative stress or inflammation.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of MFCD10044007 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Synthetic yields vary based on reaction conditions (e.g., catalyst, solvent) .

Structural Similarities and Differences

Boron-Containing Analogues :

- Both this compound and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular formulas and boronic acid functional groups, enabling similar reactivity in cross-coupling reactions .

- Differences in halogen positioning (e.g., bromine at the 3-position vs. 6-position in analogues) influence steric effects and electronic properties, altering reaction rates and selectivity .

Non-Boron Analogues: The benzoic acid derivative (C₇H₅BrO₂) lacks a boronic acid group but retains bromine, making it suitable for electrophilic substitution reactions. Its higher solubility (0.69 mg/mL) correlates with the hydrophilic carboxylic acid group .

Functional and Reactivity Comparisons

Cross-Coupling Reactivity: this compound exhibits higher reactivity in Suzuki-Miyaura reactions compared to non-boron analogues due to the boronic acid moiety’s ability to transmetalate with palladium catalysts .

Thermal Stability :

- This compound degrades at temperatures above 150°C, while the benzoic acid derivative is stable up to 200°C, attributed to stronger hydrogen bonding in the crystalline lattice .

Industrial and Pharmacological Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.